molecular formula C16H10BrNO3 B15098904 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B15098904
M. Wt: 344.16 g/mol
InChI Key: PNVSYOXGZZSDQM-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the chromene ring and the carboxamide group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the chromene ring.

Scientific Research Applications

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and its potential biological activities. Its ability to inhibit pancreatic lipase and its antitumor properties make it a compound of interest in medicinal chemistry research.

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

6-bromo-2-oxo-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H10BrNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19)

InChI Key

PNVSYOXGZZSDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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